3-{[4-(4-benzylpiperazine-1-carbonyl)phenyl]methyl}-3,4-dihydro-1,2,3-benzotriazin-4-one
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Overview
Description
3-{[4-(4-benzylpiperazine-1-carbonyl)phenyl]methyl}-3,4-dihydro-1,2,3-benzotriazin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a benzotriazinone core, which is a bicyclic structure containing nitrogen atoms, and is substituted with a benzylpiperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the benzotriazinone core. One common approach is to react a suitable benzotriazole derivative with an appropriate benzylpiperazine derivative under controlled conditions. The reaction conditions may include the use of strong bases or acids, and the reaction may be carried out at elevated temperatures to ensure completion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction parameters to ensure consistency and purity. Large-scale reactors and advanced purification techniques, such as column chromatography or crystallization, would be employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzotriazinone core can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the nitrogen-containing rings.
Substitution: : Substitution reactions can introduce different substituents at various positions on the benzotriazinone core.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its structural complexity allows it to interact with biological targets in unique ways.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with biological systems could make it a candidate for drug development, particularly in areas such as neurology or cardiology.
Industry
In industry, this compound could be used in the production of advanced materials or as a component in chemical sensors.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperazine-1-carboxylic acid derivatives
Benzotriazole derivatives
Piperazine-containing compounds
Uniqueness
This compound is unique due to its specific combination of the benzotriazinone core and the benzylpiperazine moiety. This structural arrangement provides distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-[[4-(4-benzylpiperazine-1-carbonyl)phenyl]methyl]-1,2,3-benzotriazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O2/c32-25(30-16-14-29(15-17-30)18-20-6-2-1-3-7-20)22-12-10-21(11-13-22)19-31-26(33)23-8-4-5-9-24(23)27-28-31/h1-13H,14-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFMDTXMBPQUAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC=CC=C5N=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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